N-Methylparoxetine chemical structure and properties
N-Methylparoxetine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of N-Methylparoxetine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
N-Methylparoxetine, a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, is characterized by the methylation of the piperidine nitrogen.[1][2][3][4] It is also known as Paroxetine-Related Compound F.[5][6]
Molecular Structure:
-
IUPAC Name: (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine[1][5]
-
SMILES: CN1CC--INVALID-LINK--COC2=CC3=C(C=C2)OCO3">C@HC4=CC=C(C=C4)F[1][[“]]
Physicochemical Properties
A summary of the key physicochemical properties of N-Methylparoxetine is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 343.4 g/mol | [1][8] |
| Melting Point | 109.0 to 113.0 °C | [3][7][10] |
| Boiling Point (Predicted) | 443.7 ± 45.0 °C | [3] |
| pKa (Predicted) | 8.48 ± 0.20 | [3] |
| Solubility | DMF: 33 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:10): 0.09 mg/mL | [6] |
| Appearance | White to Almost white powder to crystal | [7] |
Pharmacological Properties and Mechanism of Action
N-Methylparoxetine is a potent inhibitor of the serotonin transporter (SERT), exhibiting a high affinity for the [3H]paroxetine binding site on rat cortical membranes with a Ki of 4.3 nM.[6] It also inhibits the reuptake of serotonin in rat brain synaptosomes with an IC50 value of 22 nM.[6]
Beyond its activity as a serotonin reuptake inhibitor, recent studies have unveiled its potential as an anti-cancer agent. N-Methylparoxetine has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[1][11] This apoptotic effect is mediated through the activation of the reactive oxygen species (ROS)-mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving the c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][5][8] Furthermore, N-Methylparoxetine has been found to block autophagic flux at a late stage by inhibiting lysosomal acidification.[1][5]
Signaling Pathway in NSCLC Cells
The proposed signaling pathway for N-Methylparoxetine-induced apoptosis in NSCLC cells is depicted below.
Experimental Protocols
Synthesis of N-Methylparoxetine
Several synthetic routes for N-Methylparoxetine have been described, primarily involving the reaction of a suitable paroxetine precursor with a methylating agent or the condensation of key intermediates. One common method involves the reaction of (-)-trans-4-(4'-fluorophenyl)-3-(3",4"-methylenedioxyphenoxy methyl)piperidine with a methylating agent. A detailed example of a synthesis protocol is outlined in the workflow below.
Methodology:
-
Reaction Setup: Charge a reaction vessel with (-)-trans-4-(4'-fluorophenyl)-3-(methylsulphonyloxymethyl)-1-methylpiperidine, sesamol, and potassium carbonate in methyl isobutyl ketone (MIBK).
-
Reaction: Heat the mixture to reflux (118-120°C) and remove water azeotropically. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up: After completion, cool the reaction mixture and dilute with distilled water. Separate the organic layer.
-
Purification: Wash the organic layer with water and then concentrate under reduced pressure. The resulting residue can be further purified by recrystallization from a suitable solvent system, such as isopropyl alcohol and water, followed by a slurry with n-hexane to yield pure N-Methylparoxetine.
[³H]Paroxetine Binding Assay
This assay is used to determine the affinity of N-Methylparoxetine for the serotonin transporter.
Materials:
-
Rat cortical membranes (or other tissue homogenates expressing SERT)
-
[³H]Paroxetine (radioligand)
-
N-Methylparoxetine (test compound)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Incubation: In a microtiter plate or centrifuge tubes, combine the membrane preparation, [³H]paroxetine at a fixed concentration (typically below its Kd), and varying concentrations of N-Methylparoxetine.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of N-Methylparoxetine that inhibits 50% of the specific [³H]paroxetine binding (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Serotonin Uptake Inhibition Assay
This assay measures the functional ability of N-Methylparoxetine to block serotonin reuptake into synaptosomes or cells expressing SERT.
Materials:
-
Rat brain synaptosomes or cells stably expressing human SERT (e.g., HEK293 cells)
-
[³H]Serotonin (radiolabeled substrate)
-
N-Methylparoxetine (test compound)
-
Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Scintillation cocktail and counter
Protocol:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of N-Methylparoxetine at 37°C for a short period.
-
Initiation: Initiate the uptake by adding a fixed concentration of [³H]serotonin.
-
Incubation: Allow the uptake to proceed for a defined time at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer. Alternatively, the reaction can be stopped by adding an excess of a potent uptake inhibitor.
-
Quantification: Lyse the cells or synaptosomes and measure the amount of [³H]serotonin taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of N-Methylparoxetine that inhibits 50% of the specific [³H]serotonin uptake (IC50).
Conclusion
N-Methylparoxetine is a well-characterized derivative of paroxetine with high affinity for the serotonin transporter. Its established physicochemical properties and emerging pharmacological profile, particularly its pro-apoptotic and autophagy-inhibiting effects in cancer cells, make it a molecule of significant interest for further research and potential therapeutic development. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
- 3. N-Methylparoxetine | 110429-36-2 [chemicalbook.com]
- 4. N-Methylparoxetine | C20H22FNO3 | CID 10947895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylparoxetine Blocked Autophagic Flux and Induced Apoptosis by Activating ROS-MAPK Pathway in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Methyl Paroxetine 110429-36-2 | TCI EUROPE N.V. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. anaxlab.com [anaxlab.com]
- 11. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
